molecular formula C21H23N3O4S2 B2621155 Ethyl 2-(2-((3-(sec-butyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate CAS No. 1326850-42-3

Ethyl 2-(2-((3-(sec-butyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate

Cat. No.: B2621155
CAS No.: 1326850-42-3
M. Wt: 445.55
InChI Key: VWXBLOUSVCZRIP-UHFFFAOYSA-N
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Description

Structurally, it features a bicyclic thienopyrimidine core substituted with a sec-butyl group at the 3-position and a 4-oxo moiety. The thioacetamido linker connects this core to an ethyl benzoate group, enhancing solubility and modulating interactions with biological targets.

Properties

IUPAC Name

ethyl 2-[[2-(3-butan-2-yl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S2/c1-4-13(3)24-19(26)18-16(10-11-29-18)23-21(24)30-12-17(25)22-15-9-7-6-8-14(15)20(27)28-5-2/h6-11,13H,4-5,12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXBLOUSVCZRIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=CC=C3C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-((3-(sec-butyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate typically involves multiple steps One common approach starts with the preparation of the thienopyrimidine core This can be achieved by reacting a suitable thiophene derivative with a guanidine derivative under specific conditions to form the thienopyrimidine ring system

Following the formation of the thienopyrimidine core, the compound is further functionalized by introducing the acetamido and benzoate groups. This can be accomplished through acylation reactions using appropriate acyl chlorides or anhydrides. The final step involves esterification to form the ethyl ester, which can be achieved by reacting the intermediate with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-((3-(sec-butyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Building Block for Synthesis

Ethyl 2-(2-((3-(sec-butyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate serves as a valuable building block for synthesizing more complex organic molecules. Its thienopyrimidine core provides a versatile scaffold for the introduction of various functional groups through chemical reactions such as oxidation and reduction.

Reaction Mechanisms

The compound can undergo various chemical reactions:

  • Oxidation : This can introduce additional functional groups or modify existing ones.
  • Reduction : Carbonyl groups can be converted to alcohols or amines.

Common reagents for these reactions include potassium permanganate and lithium aluminum hydride, respectively. The ability to modify this compound enhances its utility in developing new materials and specialty chemicals.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.

Antiviral Properties

The compound has been explored for potential antiviral applications. Its structural similarities to known antiviral agents suggest that it may interact with viral proteins or inhibit viral replication processes.

Anticancer Potential

This compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

Mechanism of Action

The mechanism of action of ethyl 2-(2-((3-(sec-butyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets and pathways. The thienopyrimidine core is known to interact with enzymes and receptors involved in various biological processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound may modulate signaling pathways related to inflammation and cell proliferation, contributing to its therapeutic effects.

Comparison with Similar Compounds

Key Observations :

Quinazolinone analogs (e.g., compound 3a-e) exhibit higher synthetic yields (60–85%), likely due to simpler reaction conditions .

Substituent Effects :

  • The sec-butyl group in the target compound may improve lipophilicity compared to phenyl (G1-4) or aryl groups (3a-e), influencing membrane permeability .
  • The para-substituted benzoate in G1-4 introduces steric bulk, which could reduce off-target interactions compared to ortho-substitution in the target compound .

Synthetic Routes: Thienopyrimidine derivatives (target compound and G1-4) require inert atmospheres and multistep coupling (e.g., DMF/trimethylamine at 80°C for G1-4 ), whereas quinazolinones are synthesized via reflux with ethyl chloroacetate .

Physicochemical Properties

  • Solubility: The ethyl benzoate group in the target compound and G1-4 enhances aqueous solubility compared to non-esterified analogs (e.g., compound 1 in ).

Biological Activity

Ethyl 2-(2-((3-(sec-butyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate is a complex organic compound belonging to the thienopyrimidine class. This compound has garnered attention for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C21H23N3O4S2C_{21}H_{23}N_{3}O_{4}S_{2}, with a molecular weight of approximately 445.6 g/mol. The compound features a thienopyrimidine core which is significant for its biological interactions.

PropertyValue
Molecular FormulaC21H23N3O4S2
Molecular Weight445.6 g/mol
CAS Number1326923-69-6

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Thienopyrimidine Core : A thiophene derivative is reacted with a guanidine derivative under specific conditions.
  • Functionalization : Acetamido and benzoate groups are introduced through acylation reactions.
  • Esterification : The final step involves esterification with ethanol in the presence of an acid catalyst.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related thienopyrimidine derivatives possess antibacterial activity against Escherichia coli and Staphylococcus aureus at minimum inhibitory concentrations (MIC) of 256 µg/mL .

Antiviral Activity

The compound is also being investigated for its antiviral properties. Preliminary studies suggest potential efficacy against viruses by inhibiting specific viral proteases involved in replication processes. For example, dipeptide-type inhibitors derived from similar structures have been shown to effectively inhibit the SARS-CoV 3CL protease .

Anticancer Properties

This compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies indicate that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell proliferation and survival .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The thienopyrimidine core can bind to active sites on enzymes, inhibiting their activity.
  • Modulation of Signaling Pathways : It may influence pathways associated with inflammation and oxidative stress, contributing to its therapeutic effects.

Case Studies and Research Findings

  • Antibacterial Study : A study demonstrated that thienopyrimidine derivatives exhibited potent antibacterial activity against common pathogens like E. coli and S. aureus, highlighting their potential as therapeutic agents .
  • Antiviral Evaluation : Research involving SARS-CoV protease inhibitors showed that modifications in the structure could enhance inhibitory activity significantly .
  • Cytotoxicity Assessment : In vitro tests indicated that certain derivatives led to significant reductions in cell viability in cancer cell lines, suggesting promising anticancer applications .

Q & A

Q. Answer :

  • Protocol : Use agar diffusion assays with bacterial strains (e.g., S. aureus, E. coli) and fungal species (e.g., C. albicans). Prepare compound solutions in DMSO (2 mg/mL), apply to filter paper discs, and measure inhibition zone diameters after 24–48 hours .
  • Controls : Include standard antibiotics (e.g., ciprofloxacin) and solvent-only discs to validate assay sensitivity .

Advanced: How can structure-activity relationships (SAR) guide optimization of this compound’s bioactivity?

Q. Answer :

  • Key Modifications :
    • Thienopyrimidinone Core : Replace the sec-butyl group with methyl or cyclopropyl to assess steric effects on target binding .
    • Benzoate Ester : Hydrolyze to a carboxylic acid to evaluate solubility vs. membrane permeability trade-offs .
  • Data Analysis : Compare IC50 values of analogs (e.g., compound 4k in showed 78% yield but unstated activity) to identify pharmacophoric groups .

Advanced: What computational strategies predict binding modes to biological targets?

Q. Answer :

  • Tools : Use AutoDock Vina for molecular docking, which combines scoring function accuracy with multithreading efficiency .
  • Workflow :
    • Prepare the compound’s 3D structure (e.g., optimize geometry with Gaussian).
    • Generate grid maps around the target’s active site (e.g., bacterial DNA gyrase).
    • Cluster docking poses and prioritize those with hydrogen bonds to key residues (e.g., Asp/Glu) .

Advanced: How to resolve contradictions in biological activity data across studies?

Q. Answer :

  • Root Causes : Variability in assay conditions (e.g., bacterial strain differences) or compound purity (e.g., LC-MS vs. HPLC validation) .
  • Resolution :
    • Replicate assays under standardized conditions (e.g., CLSI guidelines).
    • Validate purity via orthogonal methods (e.g., elemental analysis + NMR) .

Advanced: How to address poor aqueous solubility in in vitro assays?

Q. Answer :

  • Strategies :
    • Prodrug Design : Convert the ethyl ester to a phosphate salt for enhanced solubility .
    • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to maintain bioavailability .

Basic: What techniques confirm the compound’s stereochemical purity?

Q. Answer :

  • X-ray Crystallography : Resolve absolute configuration (e.g., used single-crystal XRD for a thiazolopyrimidine analog) .
  • Chiral HPLC : Separate enantiomers using a Chiralpak column and polar mobile phase .

Advanced: How to predict metabolic stability using in silico tools?

Q. Answer :

  • Software : Use SwissADME or ADMET Predictor to identify labile sites (e.g., ester hydrolysis, thioether oxidation).
  • Key Parameters :
    • CYP450 metabolism likelihood.
    • Plasma stability half-life estimates based on QSAR models.

Advanced: Can synergistic effects with antibiotics be systematically studied?

Q. Answer :

  • Checkerboard Assay : Combine the compound with β-lactams or fluoroquinolones at sub-inhibitory concentrations.
  • Analysis : Calculate fractional inhibitory concentration (FIC) indices to classify synergy (FIC ≤0.5) or antagonism (FIC >4) .

Advanced: How to isolate and characterize reactive intermediates during synthesis?

Q. Answer :

  • Trapping Methods : Use low-temperature NMR (−40°C) or stabilize intermediates via derivatization (e.g., silylation for hydroxyl groups).
  • LC-MS/MS : Monitor transient species in real-time with high-resolution mass spectrometry .

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